Odevixibat-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action
Odevixibat-d5: An In-Depth Technical Guide to its In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odevixibat, also known as A4250, is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), also referred to as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2). This technical guide provides a comprehensive overview of the in vitro mechanism of action of Odevixibat-d5, a deuterated version of the molecule often utilized in research settings. The document delves into its molecular target engagement, selectivity profile, and the experimental methodologies employed to elucidate its pharmacodynamic properties at a cellular level.
Core Mechanism of Action: IBAT Inhibition
Odevixibat exerts its therapeutic effect by specifically targeting and inhibiting the ileal bile acid transporter (IBAT). IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the enterohepatic circulation. By blocking this transporter, Odevixibat effectively interrupts this recycling process, leading to an increased fecal excretion of bile acids. This, in turn, reduces the total bile acid pool in the body, alleviating the pathological effects of bile acid accumulation in cholestatic liver diseases.[1][2][3]
The inhibition of IBAT by Odevixibat is a reversible process.[1][2] This targeted, localized action within the gut with minimal systemic exposure is a key characteristic of the drug.
Signaling Pathway of Odevixibat's Action
Caption: Odevixibat-d5 competitively inhibits the ileal bile acid transporter (IBAT), preventing bile acid reabsorption and increasing their fecal excretion.
Quantitative In Vitro Data
The potency of Odevixibat as an IBAT inhibitor has been quantified in preclinical cell-based assays.
| Parameter | Species | Value | Reference |
| IC50 | Human ASBT | 22-41 nM | [4] |
| IC50 | Rat ASBT | 22-41 nM | [4] |
These low nanomolar IC50 values underscore the high potency of Odevixibat in inhibiting its target.
Selectivity Profile
A critical aspect of Odevixibat's pharmacological profile is its high selectivity for IBAT. In vitro studies have demonstrated that Odevixibat does not significantly interact with a wide range of other molecular targets, minimizing the potential for off-target effects.
Receptor and Enzyme Binding Assays
In a comprehensive in vitro screening study, Odevixibat was tested for its binding affinity to a panel of enzymes and receptors at a concentration of 1 µM. The results indicated a lack of significant binding, highlighting the drug's selectivity.
| Target Class | Specific Targets Tested | Result (at 1 µM) |
| Enzymes | Acetylcholinesterase, Cyclooxygenase (COX1), Monoamine oxidase, Protein/serine/threonine kinase, ERK2 | No significant binding |
| Receptors | Alpha-1 adrenergic, Alpha-2 adrenergic, Beta-1 adrenergic, Norepinephrine transporter, Dopamine D2, Alpha estrogen, GABAA, Histamine H1, Muscarinic M2, Nicotinic/acetylcholine, Opioid mu, Serotonin 5-HT2A | No significant binding |
Experimental Protocols
While specific, detailed protocols from the primary preclinical studies are not publicly available in their entirety, information from regulatory documents and related publications allows for a reconstruction of the likely methodologies employed.
IBAT Inhibition Assay (Hypothetical Protocol)
This protocol is a likely representation of the cell-based assay used to determine the IC50 of Odevixibat for the ileal bile acid transporter.
Caption: A hypothetical workflow for determining the in vitro potency of Odevixibat-d5 in an IBAT inhibition assay.
Methodology Details:
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Cell Line: A mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, is genetically engineered to stably express the human or rat solute carrier family 10 member 2 (SLC10A2) gene, which codes for the ASBT/IBAT protein.
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Culture and Seeding: The cells are maintained in appropriate culture medium and then seeded into 96-well microplates at a predetermined density to form a confluent monolayer.
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Compound Treatment: The cell monolayers are washed and then pre-incubated for a defined period with a range of concentrations of Odevixibat-d5.
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Bile Acid Uptake: The uptake of bile acids is initiated by adding a solution containing a radiolabeled bile acid substrate, such as [3H]taurocholic acid, in a sodium-containing buffer.
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Termination of Uptake: After a specific incubation time, the uptake process is rapidly terminated by washing the cells multiple times with an ice-cold buffer to remove the extracellular radiolabeled substrate.
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Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is quantified using liquid scintillation counting.
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Data Analysis: The percentage of inhibition of bile acid uptake is calculated for each concentration of Odevixibat-d5 relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the maximal uptake, is then determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Metabolism Study
According to an FDA review, an in vitro metabolism study (Study A4250-007) was conducted using hepatocytes from rats, dogs, and humans to assess the metabolic profile of Odevixibat. The findings indicated that the metabolism of Odevixibat is minimal.
Conclusion
The in vitro mechanism of action of Odevixibat-d5 is characterized by its potent and selective inhibition of the ileal bile acid transporter. This targeted action, with IC50 values in the low nanomolar range and a lack of significant off-target binding, underpins its clinical efficacy in reducing the systemic bile acid burden in cholestatic liver diseases. The cell-based assays employed to characterize its in vitro pharmacology provide a robust framework for understanding its primary pharmacodynamic effects. This technical guide summarizes the core in vitro data and methodologies that are fundamental to the scientific understanding of Odevixibat's mechanism of action.
